1,4-Butanediamine, N-[3-(ethylamino)propyl]-
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Overview
Description
1,4-Butanediamine, N-[3-(ethylamino)propyl]- is a chemical compound with the molecular formula C₇H₁₉N₃. It is a derivative of 1,4-butanediamine, where one of the amino groups is substituted with a 3-(ethylamino)propyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-butanediamine, N-[3-(ethylamino)propyl]- typically involves the reaction of 1,4-butanediamine with 3-(ethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-[3-(ethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives
Scientific Research Applications
1,4-Butanediamine, N-[3-(ethylamino)propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to polyamine dysregulation.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,4-butanediamine, N-[3-(ethylamino)propyl]- involves its interaction with cellular components, particularly enzymes involved in polyamine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular polyamine levels. This, in turn, affects various cellular processes such as DNA synthesis, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine (Putrescine): A naturally occurring polyamine involved in cell growth.
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that plays a role in cellular metabolism and growth.
Uniqueness
1,4-Butanediamine, N-[3-(ethylamino)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike putrescine, spermidine, and spermine, this compound has an additional ethylamino group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
110539-43-0 |
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Molecular Formula |
C9H23N3 |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N'-[3-(ethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-8-5-9-12-7-4-3-6-10/h11-12H,2-10H2,1H3 |
InChI Key |
VNRFKJPUPRCQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNCCCCN |
Origin of Product |
United States |
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